A Comprehensive Technical Guide to the Physicochemical Properties of N-Cyanomethyl-N-methyl-4-nitroaniline
A Comprehensive Technical Guide to the Physicochemical Properties of N-Cyanomethyl-N-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyanomethyl-N-methyl-4-nitroaniline is a substituted nitroaniline derivative of interest in medicinal chemistry and materials science. Its molecular architecture, featuring a nitro group—a potent electron-withdrawing moiety—and a cyanomethyl substituent, suggests potential applications as a synthetic intermediate and as a scaffold for developing novel bioactive compounds. An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and solubility to bioavailability and material characteristics.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Cyanomethyl-N-methyl-4-nitroaniline. While experimental data for this specific molecule is not extensively available in the public domain, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. Furthermore, where experimental data is absent, we will draw upon data from structurally analogous compounds to provide scientifically reasoned estimations, ensuring a thorough and practical resource for the scientific community.
Chemical Identity and Structure
A foundational understanding of a molecule begins with its unequivocal identification and structure.
| Identifier | Value | Source |
| IUPAC Name | 2-(N-methyl-4-nitroanilino)acetonitrile | PubChem[1] |
| CAS Number | 107023-66-5 | TCI, PubChem[1] |
| Molecular Formula | C₉H₉N₃O₂ | PubChem[1][2] |
| Molecular Weight | 191.19 g/mol | PubChem[1] |
| Canonical SMILES | CN(CC#N)C1=CC=C(C=C1)[O-] | PubChem[2] |
| InChIKey | DJOYTAUERRJRAT-UHFFFAOYSA-N | PubChem[1] |
Figure 1: 2D Structure of N-Cyanomethyl-N-methyl-4-nitroaniline.
Physical and Chemical Properties: A Tabulated Summary
The following table summarizes the known and predicted physicochemical properties of N-Cyanomethyl-N-methyl-4-nitroaniline. It is critical to note that many of these are predicted values and should be confirmed by experimental determination.
| Property | Value | Method | Source |
| Appearance | Light yellow to Yellow to Orange powder to crystal | Visual Inspection | TCI |
| Melting Point | Data not available | OECD 102 (recommended) | - |
| Boiling Point | Data not available | OECD 103 (recommended) | - |
| Water Solubility | Data not available | OECD 105 (recommended) | - |
| logP (Octanol/Water) | 2.1 (Predicted) | XlogP3 | PubChem[2] |
| pKa | Data not available | Potentiometric Titration or UV-Vis Spectrophotometry (recommended) | - |
| Solubility in Organic Solvents | Soluble in Acetone | Experimental | TCI |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-Cyanomethyl-N-methyl-4-nitroaniline, adhering to the highest standards of scientific integrity.
Melting Point Determination (OECD Guideline 102)
The melting point is a fundamental property indicating purity. The capillary method is a widely accepted technique.[3]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry N-Cyanomethyl-N-methyl-4-nitroaniline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heated block or oil bath and a thermometer or digital temperature sensor is used.
-
Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of approximately 10°C/min.
-
Preliminary Determination: A preliminary, rapid determination of the approximate melting range is conducted.
-
Accurate Determination: The apparatus is cooled to at least 20°C below the preliminary melting point. A fresh sample is introduced, and the temperature is raised at a slower rate (1-2°C/min) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Figure 2: Workflow for Melting Point Determination.
Boiling Point Determination (OECD Guideline 103)
For solid compounds, the boiling point is determined at reduced pressure to prevent decomposition. The dynamic method is described here.[4][5]
Methodology:
-
Apparatus: A dynamic boiling point apparatus consisting of a boiling flask, a condenser, a thermometer, and a pressure measurement device is assembled.
-
Sample Introduction: A sample of N-Cyanomethyl-N-methyl-4-nitroaniline is placed in the boiling flask.
-
Pressure Reduction: The pressure in the apparatus is reduced to the desired level using a vacuum pump.
-
Heating: The sample is heated with constant stirring.
-
Equilibrium: The temperature and pressure are recorded when the liquid boils and a stable equilibrium between the liquid and vapor phases is established (i.e., constant temperature at a constant pressure).
-
Data Analysis: The boiling point at normal pressure can be extrapolated from a series of measurements at different pressures using the Clausius-Clapeyron equation.
Water Solubility Determination (OECD Guideline 105)
The flask method is suitable for substances with solubilities above 10⁻² g/L.[2][6]
Methodology:
-
Sample and Solvent: A sufficient amount of N-Cyanomethyl-N-methyl-4-nitroaniline is added to a known volume of distilled water in a flask to ensure a saturated solution with an excess of the solid.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The solution is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation may be necessary.
-
Analysis: The concentration of N-Cyanomethyl-N-methyl-4-nitroaniline in the aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is expressed in g/L or mg/L.
Figure 3: Workflow for Water Solubility Determination.
Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 117 - HPLC Method)
The HPLC method provides an efficient way to estimate the logP value.[7][8]
Methodology:
-
Principle: The retention time of the compound on a reversed-phase HPLC column is correlated with its lipophilicity.
-
Calibration: A series of reference compounds with known logP values are injected onto the HPLC system to create a calibration curve of log(retention time) versus logP.
-
Sample Analysis: A solution of N-Cyanomethyl-N-methyl-4-nitroaniline is injected onto the same HPLC system under identical conditions.
-
Determination of Retention Time: The retention time of the compound is measured.
-
Calculation of logP: The logP of N-Cyanomethyl-N-methyl-4-nitroaniline is determined by interpolating its retention time on the calibration curve.
pKa Determination
The pKa value is crucial for understanding the ionization state of a molecule at different pH values. Both potentiometric titration and UV-Vis spectrophotometry are common methods.
Potentiometric Titration Method: [1][9]
-
Solution Preparation: A solution of N-Cyanomethyl-N-methyl-4-nitroaniline of known concentration is prepared in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry Method: [10][11]
-
Principle: This method is applicable if the UV-Vis spectrum of the compound changes upon ionization.
-
Buffer Solutions: A series of buffer solutions with known pH values are prepared.
-
Spectral Measurement: A solution of N-Cyanomethyl-N-methyl-4-nitroaniline is prepared in each buffer solution, and the UV-Vis spectrum is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have different absorptivities is plotted against pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Spectroscopic Data
Expected ¹H NMR Spectral Features
Based on the structure of N-Cyanomethyl-N-methyl-4-nitroaniline, the following proton signals would be anticipated in a ¹H NMR spectrum:
-
Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group would be expected to be downfield (at a higher ppm) compared to the protons ortho to the substituted amino group.
-
Methyl Protons: A singlet corresponding to the N-methyl group.
-
Methylene Protons: A singlet corresponding to the methylene protons of the cyanomethyl group.
For comparison, the ¹H NMR spectrum of N-Methyl-4-nitroaniline in DMSO-d₆ shows signals at approximately 8.02 ppm (d), 7.32 ppm (d), and 2.81 ppm (s).[7]
Expected Infrared (IR) Spectral Features
The IR spectrum of N-Cyanomethyl-N-methyl-4-nitroaniline would be expected to show characteristic absorption bands for its functional groups:
-
N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C≡N Stretching (Nitrile Group): A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C-N Stretching: Bands corresponding to the aromatic amine and aliphatic amine C-N bonds.
-
Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.
Expected UV-Vis Spectral Features
The UV-Vis spectrum is expected to be dominated by the electronic transitions of the p-nitroaniline chromophore. The strong electron-withdrawing nitro group in conjugation with the electron-donating amino group typically results in a strong absorption band in the UV-A or near-visible region. The position of the maximum absorption (λmax) will be sensitive to the solvent polarity.
Synthesis
A plausible synthetic route to N-Cyanomethyl-N-methyl-4-nitroaniline would involve the N-alkylation of N-methyl-4-nitroaniline with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.
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